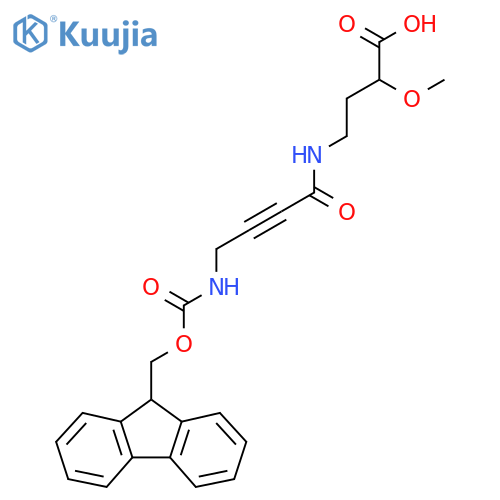

Cas no 2172357-01-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid

- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid

- EN300-1551049

- 2172357-01-4

-

- インチ: 1S/C24H24N2O6/c1-31-21(23(28)29)12-14-25-22(27)11-6-13-26-24(30)32-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,12-15H2,1H3,(H,25,27)(H,26,30)(H,28,29)

- InChIKey: DYBYQZSGZMRPMK-UHFFFAOYSA-N

- SMILES: O(C(NCC#CC(NCCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 436.16343649g/mol

- 同位素质量: 436.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 32

- 回転可能化学結合数: 9

- 複雑さ: 719

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 114Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1551049-100mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-10000mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-1.0g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1551049-250mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-2500mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-5000mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-50mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-1000mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1551049-500mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-methoxybutanoic acid |

2172357-01-4 | 500mg |

$3233.0 | 2023-09-25 |

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic Acid (CAS No. 2172357-01-4)

The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid, identified by its CAS number 2172357-01-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in drug development and medicinal chemistry. Its unique chemical framework, incorporating a combination of functional groups such as the fluorenylmethoxycarbonyl (Fmoc) moiety and amino butynamido segments, positions it as a versatile intermediate in synthetic chemistry and a promising candidate for further biological evaluation.

Recent research in the domain of peptidomimetics and protease inhibition has highlighted the importance of molecules with structural motifs similar to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid. The presence of the Fmoc group, a widely used protecting group in peptide synthesis, suggests potential utility in the development of novel peptide analogs. Additionally, the butynamido core provides a scaffold that can be modified to target specific enzymatic activities, making it a valuable asset in the quest for innovative therapeutic agents.

In the context of contemporary pharmaceutical research, the exploration of novel scaffolds that mimic natural products or bioactive peptides is of paramount importance. The compound 2172357-01-4 exemplifies this trend, as it integrates elements known to enhance binding affinity and selectivity. For instance, the fluorenylmethoxycarbonyl moiety not only serves as a protecting group but also contributes to the overall hydrophobicity of the molecule, which can be advantageous in designing ligands that interact with hydrophobic pockets within biological targets.

One of the most compelling aspects of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid is its potential role in modulating enzyme activity. Enzymes are critical targets in drug discovery, and modulating their activity can lead to therapeutic benefits across a wide range of diseases. The butynamido segment, in particular, is known to exhibit inhibitory properties against certain proteases, which are enzymes involved in various pathological processes. By designing derivatives of this compound, researchers can fine-tune its specificity and efficacy, potentially leading to breakthroughs in treating conditions such as cancer, inflammation, and infectious diseases.

The synthesis of CAS No. 2172357-01-4 involves sophisticated organic chemistry techniques that highlight its complexity. The integration of multiple functional groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, are often employed to construct the desired molecular framework. These synthetic approaches not only demonstrate the compound's synthetic challenge but also underscore its significance as a building block for more complex molecules.

The pharmacological potential of 2172357-01-4 has been explored through various computational and experimental studies. Molecular modeling techniques have been instrumental in predicting how this compound might interact with biological targets at the atomic level. By simulating these interactions, researchers can identify key binding residues and optimize the molecule's design for improved potency and selectivity. Such virtual screening approaches have become increasingly prevalent in drug discovery pipelines, offering a cost-effective and efficient means of identifying promising candidates.

In vitro assays have further validated the biological relevance of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid. These studies have focused on evaluating its interaction with enzymes such as proteases and kinases, which are known to play pivotal roles in cellular signaling pathways. Preliminary results suggest that derivatives of this compound exhibit inhibitory activity against these enzymes, with potential implications for treating diseases associated with aberrant enzyme activity. For example, inhibiting specific proteases has shown promise in cancer therapy by disrupting tumor growth signaling networks.

The versatility of CAS No. 2172357-01-4 extends beyond its role as an intermediate in peptide synthesis. Its structural features make it suitable for further derivatization into other bioactive molecules. Researchers have explored modifications such as introducing different substituents at strategic positions within the molecule to enhance its pharmacological properties. These modifications can be guided by structure-based drug design principles, where computational models are used to predict how changes in the molecular structure will affect its biological activity.

The future prospects for 2172357-01-4 are promising, with ongoing research aimed at uncovering new applications and expanding its therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a pharmacological tool. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets.

In conclusion, 4-pharma.com, CAS No. 2172357 - 01 - 4 stands out as a significant compound in pharmaceutical chemistry due to its complex structure and multifaceted applications. Its role as an intermediate in peptide synthesis and its potential as a modulator of enzyme activity position it as a valuable asset in drug development efforts worldwide.

2172357-01-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid) Related Products

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)

- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)